molecular formula C20H17NO5 B114644 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione CAS No. 151775-55-2

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

Cat. No. B114644
M. Wt: 351.4 g/mol
InChI Key: SIAUHMVIOVZXSB-UHFFFAOYSA-N
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Description

“3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione” is a type of benzonaphthofuroquinone . Benzonaphthofuroquinones are synthesized through reactions of flavonoids with dichlone under basylous, oxygenous and aqueous conditions . They have been found to exhibit potent cytotoxicity against carcinoma cell lines and low toxicity to normal cell lines .


Synthesis Analysis

The synthesis of benzonaphthofuroquinones involves using flavonoids and dichlone as substrates . The reaction mechanisms may involve processes like isomerization, hydration, oxidation, decomposition, and intermolecular condensation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzonaphthofuroquinones include isomerization, hydration, oxidation, decomposition, and intermolecular condensation .

Future Directions

The future directions for “3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione” could involve further exploration of its potential as an anticancer agent, given its potent cytotoxicity against carcinoma cell lines and low toxicity to normal cell lines .

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAUHMVIOVZXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164868
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

CAS RN

151775-55-2
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151775552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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